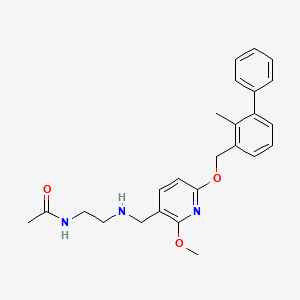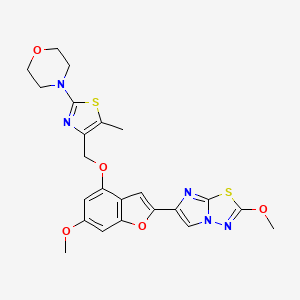
BMS-986120
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-986120 is a novel first-in-class oral antagonist of protease-activated receptor 4 (PAR4). It is highly selective and reversible, with potent antiplatelet effects. This compound has shown significant potential in reducing thrombus formation under conditions of high shear stress, making it a promising candidate for antiplatelet therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-986120 involves a series of chemical reactions starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The process is designed to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
BMS-986120 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions are employed to introduce different substituents on the imidazothiadiazole core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives are often evaluated for their antiplatelet activity and other biological effects .
Scientific Research Applications
BMS-986120 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of PAR4 antagonists.
Biology: Investigated for its effects on platelet function and thrombus formation.
Medicine: Explored as a potential therapeutic agent for preventing thrombotic events in cardiovascular diseases.
Industry: Utilized in the development of new antiplatelet drugs and other therapeutic agents .
Mechanism of Action
BMS-986120 exerts its effects by selectively binding to and inhibiting protease-activated receptor 4 (PAR4). This receptor is activated by thrombin, leading to platelet activation and aggregation. By blocking PAR4, this compound prevents thrombin-induced platelet activation, thereby reducing thrombus formation. The molecular targets and pathways involved include the inhibition of calcium mobilization and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
BMS-986141: Another PAR4 antagonist with similar efficacy but different pharmacokinetic properties.
Vorapaxar: A PAR1 antagonist used as an antiplatelet agent but with a higher bleeding risk.
Clopidogrel: A P2Y12 receptor antagonist used for antiplatelet therapy
Uniqueness
BMS-986120 is unique in its high selectivity and reversible inhibition of PAR4, which provides potent antiplatelet effects with a potentially lower risk of bleeding compared to other antiplatelet agents. Its ability to reduce thrombus formation under high shear stress conditions makes it particularly valuable for preventing arterial thrombosis .
Properties
IUPAC Name |
4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-5-methyl-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S2/c1-13-17(25-21(34-13)27-4-6-31-7-5-27)12-32-18-8-14(29-2)9-19-15(18)10-20(33-19)16-11-28-22(24-16)35-23(26-28)30-3/h8-11H,4-7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINMDCMSHDBHKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2CCOCC2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1478712-37-6 |
Source


|
| Record name | BMS-986120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478712376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986120 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT28B7071 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
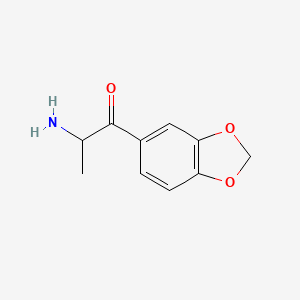

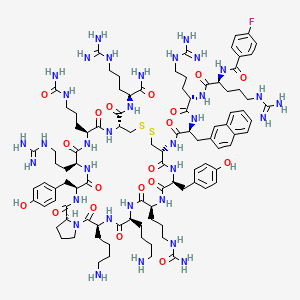

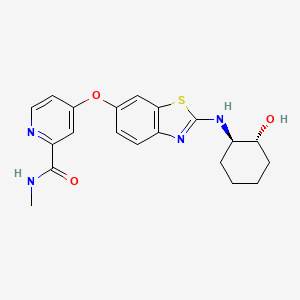
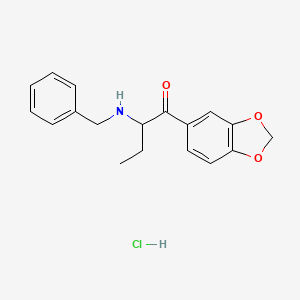

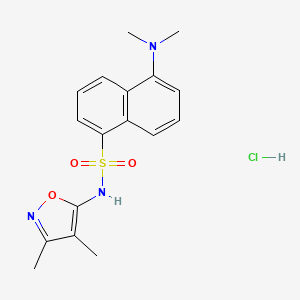
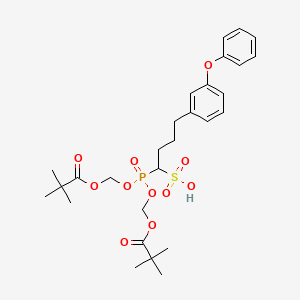
![(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B606219.png)
